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Compound of Interest

Compound Name:
4'-(Benzyloxy)-[1,1'-biphenyl]-2-

amine

Cat. No.: B1276259 Get Quote

An In-depth Technical Guide to 4'-(benzyloxy)-
[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and

biological properties of the synthetic organic compound 4'-(benzyloxy)-[1,1'-biphenyl]-2-
amine. Given its structural motifs—a biphenyl core common in pharmacologically active

molecules and a benzyloxy group—this compound is of significant interest in medicinal

chemistry and drug discovery. This document outlines its fundamental properties, a

representative synthetic protocol, and its potential relevance in biological signaling pathways.

Core Physical and Chemical Properties
While specific experimental data for properties such as melting point, boiling point, and

solubility are not widely reported in the available literature, the fundamental molecular attributes

have been established. The biphenyl scaffold is a key structural element in compounds with

diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and

antihypertensive effects.

Table 1: Core Compound Data Summary
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Property Value Source

IUPAC Name
4'-(Benzyloxy)-[1,1'-

biphenyl]-2-amine
N/A

CAS Number 400746-75-0 N/A

Molecular Formula C₁₉H₁₇NO N/A

Molecular Weight 275.35 g/mol N/A

Appearance Data not available N/A

Melting Point Data not available N/A

Boiling Point Data not available N/A

Solubility Data not available N/A

Experimental Protocols
Representative Synthesis via Suzuki-Miyaura Coupling

The formation of the C-C bond between the two phenyl rings is efficiently achieved via a

palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for its

mild conditions and tolerance of various functional groups, making it ideal for synthesizing

complex biphenyl derivatives.[1][2] A plausible and common approach involves the coupling of

an aryl halide with an arylboronic acid.[1]

Methodology:

A general procedure for a Suzuki reaction involves the reaction of an aryl halide (0.5 mmol)

with an arylboronic acid (0.75 mmol) in the presence of a palladium catalyst like Palladium(II)

Acetate (Pd(OAc)₂, 0.25 mol%) and a base such as diisopropylamine ((i-Pr)₂NH, 1.0 mmol).[3]

The reaction is typically carried out in a suitable solvent system, like water, and heated in a

sealed tube at 100 °C.[3]

Detailed Protocol:
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Reactant Preparation: In a sealed reaction vessel, combine 2-bromoaniline (1.0 eq), 4-

(benzyloxy)phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate

(K₂CO₃, 2.0 eq).

Catalyst Addition: Add a palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a

4:1 ratio).

Reaction Execution: Purge the vessel with an inert gas (e.g., nitrogen or argon), seal it, and

heat the mixture with stirring at a temperature of 80-100 °C for 12-24 hours.

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash

sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate

(Na₂SO₄).

Purification: Concentrate the dried organic solution under reduced pressure. Purify the

resulting crude product by column chromatography on silica gel, using a gradient of ethyl

acetate in hexanes as the eluent, to yield the pure 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine.

[3]
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General Workflow for Synthesis and Purification
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A general workflow for the synthesis and purification of the target compound.
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Spectroscopic Data (Predicted)
While experimental spectra for 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine are not readily

available, expected NMR chemical shifts can be predicted based on data from structurally

similar compounds, such as [1,1'-biphenyl]-4-amine and molecules containing a benzyloxy

group.[4][5]

Table 2: Predicted ¹H and ¹³C NMR Data

Type
Predicted Chemical Shift
(δ, ppm)

Assignment

¹H NMR 7.20 - 7.60
Aromatic protons of the

biphenyl and benzyl groups

6.70 - 7.10

Aromatic protons ortho/meta to

the amino and benzyloxy

groups

5.10
Methylene protons (-O-CH₂-

Ph)

3.70 - 4.00
Broad singlet for amine

protons (-NH₂)

¹³C NMR 155 - 160
Carbon attached to the

benzyloxy oxygen

140 - 148

Quaternary carbons of the

biphenyl linkage and the

carbon attached to the amino

group

115 - 135
Aromatic carbons of the

biphenyl and benzyl rings

70 Methylene carbon (-O-CH₂-Ph)
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Biological Context and Potential Signaling
Pathways
Biphenyl derivatives are recognized as "privileged structures" in medicinal chemistry,

demonstrating a wide array of biological activities.[6][7] Analogs of 4'-(benzyloxy)-[1,1'-
biphenyl]-2-amine have shown potential as inhibitors of Protein Tyrosine Phosphatase 1B

(PTP1B), activators of AMP-activated protein kinase (AMPK), and modulators of nuclear

receptors.[8][9]

Relevance to PPARα Signaling Pathway

One of the most significant target families for biphenyl-containing compounds is the

Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha isoform (PPARα).

[10] PPARs are ligand-activated transcription factors that play a critical role in regulating lipid

and glucose homeostasis.[10][11] PPARα is highly expressed in tissues with high fatty acid

catabolism rates, such as the liver, heart, and skeletal muscle.[12]

The activation of PPARα is a key mechanism for lipid-lowering drugs like fibrates.[10] The

signaling cascade proceeds as follows:

Ligand Binding: A lipophilic agonist (such as a fibrate or a fatty acid) binds to the ligand-

binding domain of PPARα.[13]

Heterodimerization: Upon activation, PPARα forms a heterodimer with the Retinoid X

Receptor (RXR).[14]

DNA Binding: This PPARα-RXR complex translocates to the nucleus and binds to specific

DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in

the promoter region of target genes.[12][14]

Gene Transcription: The binding of the complex to PPREs recruits co-activator proteins,

initiating the transcription of genes involved in fatty acid transport, uptake, and β-oxidation.

[12][13] This ultimately leads to a reduction in circulating lipid levels.[10]

Given its structure, 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine represents a scaffold that could be

explored for the development of novel PPARα modulators for treating metabolic disorders.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/figure/Some-biologically-active-biphenyl-derivatives_fig4_371650511
https://www.ijsdr.org/papers/IJSDR2112030.pdf
https://www.benchchem.com/product/b1276259?utm_src=pdf-body
https://www.benchchem.com/product/b1276259?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36546307/
https://www.researchgate.net/publication/366502093_Discovery_and_evaluation_of_biphenyl_derivatives_of_2-iminobenzimidazoles_as_prototype_dual_PTP1B_inhibitors_and_AMPK_activators_with_in_vivo_antidiabetic_activity
https://www.creativebiolabs.net/ppar-signaling-pathway.htm
https://www.creativebiolabs.net/ppar-signaling-pathway.htm
http://www.immunoway.com/index.php/shows/76/45.html
https://www.creative-diagnostics.com/ppar-signaling-pathway.htm
https://www.creativebiolabs.net/ppar-signaling-pathway.htm
https://geneglobe.qiagen.com/us/knowledge/pathways/ppar-signaling
https://www.researchgate.net/figure/The-signaling-pathways-of-PPARa-and-estrogen-receptors-a-After-activation_fig3_46428193
https://www.creative-diagnostics.com/ppar-signaling-pathway.htm
https://www.researchgate.net/figure/The-signaling-pathways-of-PPARa-and-estrogen-receptors-a-After-activation_fig3_46428193
https://www.creative-diagnostics.com/ppar-signaling-pathway.htm
https://geneglobe.qiagen.com/us/knowledge/pathways/ppar-signaling
https://www.creativebiolabs.net/ppar-signaling-pathway.htm
https://www.benchchem.com/product/b1276259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PPARα Signaling Pathway
Biphenyl Ligand

(Agonist)

PPARα

Binds & Activates

RXR

PPARα-RXR
Heterodimer

Heterodimerizes with

PPRE
(DNA Response Element)

Binds to

Target Gene
Transcription

Initiates

Increased Fatty Acid
Metabolism & Oxidation

Leads to

Click to download full resolution via product page

Simplified diagram of the PPARα nuclear receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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